Pyridine, 2-bromo-6-(phenoxymethyl)-
Description
Pyridine, 2-bromo-6-(phenoxymethyl)- (molecular formula: C₁₂H₁₀BrNO) is a brominated pyridine derivative featuring a phenoxymethyl (-CH₂-O-C₆H₅) substituent at the 6-position. This compound serves as a versatile precursor in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
399031-16-4 |
|---|---|
Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-bromo-6-(phenoxymethyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-4-5-10(14-12)9-15-11-6-2-1-3-7-11/h1-8H,9H2 |
InChI Key |
QMAYWNHBOJNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
A widely adopted method involves the reaction of 2-bromo-6-(chloromethyl)pyridine with phenol in the presence of a base. Potassium carbonate in N,N-dimethylformamide (DMF) facilitates the displacement of chloride by phenoxide, yielding the target compound.
Example Procedure (adapted from WO1997001538A1):
- Azeotropic Drying : A mixture of 2-hydroxy-6-trifluoromethylpyridine (16.7 g) and toluene (90 g) undergoes azeotropic distillation to remove water.
- Reaction Setup : The dried residue is cooled, mixed with DMF (40 g) and potassium carbonate (15.5 g), and heated to 60–70°C.
- Alkylation : Methyl 2-chloromethylphenylacetate (17.4 g) in DMF is added dropwise over 3 hours.
- Workup : After extraction and solvent removal, the product is isolated in 86% yield.
Key Considerations :
- Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions.
- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of phenoxide ions.
Metal-Mediated Functionalization
Metal-halogen exchange and lithiation strategies enable precise functionalization of pyridine rings. These methods are critical for introducing substituents at specific positions.
Lithium-Halogen Exchange
2-Bromo-6-methylpyridine serves as a precursor for generating lithiated intermediates. Treatment with n-butyllithium at −78°C followed by quenching with electrophiles installs desired groups.
- Lithiation : 2-Bromo-6-methylpyridine reacts with LDA (lithium diisopropylamide) at −78°C in tetrahydrofuran (THF).
- Electrophilic Quenching : Addition of methyl iodide (1.05 eq) yields 2-bromo-6-ethylpyridine (46% yield after purification).
Advantages :
- Regioselectivity : Directed ortho-metalation ensures precise functionalization.
- Scalability : Reactions proceed efficiently at multi-gram scales.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer modular routes to assemble the pyridine-phenoxymethyl architecture.
Suzuki-Miyaura Coupling
Aryl boronic acids couple with bromopyridines to form biaryl structures. For 2-bromo-6-(phenoxymethyl)pyridine, this method may involve:
- Borylation : Generation of a pyridyl boronic ester.
- Coupling : Reaction with bromophenoxymethane under Pd(PPh₃)₄ catalysis.
Challenges :
- Steric Hindrance : The phenoxymethyl group may impede catalyst accessibility, necessitating bulky ligands.
- Side Reactions : Homocoupling of boronic acids requires careful stoichiometric control.
Reductive Alkylation
Reductive amination or alkylation provides an alternative pathway, though limited examples exist for this specific compound.
Catalytic Hydrogenation
Hydrogenation of nitriles or imines in the presence of Raney nickel may reduce intermediates to alkylated pyridines. However, competing dehalogenation of the bromine substituent necessitates mild conditions.
Comparative Analysis of Methods
Reaction Optimization and Troubleshooting
Solvent Selection
Byproduct Formation
- Aromatic Bromination : Using N-bromosuccinimide (NBS) in acetonitrile avoids undesired ring bromination.
- Elimination Reactions : Excess base in Williamson synthesis may lead to dehydrohalogenation; controlled stoichiometry mitigates this.
Spectroscopic Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-bromo-6-(phenoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the phenoxymethyl group to yield different derivatives.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Negishi cross-coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Cross-Coupling: Palladium catalysts, boronic acids, or organozinc reagents in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include substituted pyridines, phenoxymethyl derivatives, and various cross-coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
Pyridine, 2-bromo-6-(phenoxymethyl)- has diverse applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-6-(phenoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxymethyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Reactivity and Functionalization
- Phenoxymethyl Group: Derivatives of 2-(phenoxymethyl)pyridine undergo acylation, alkylation, and amination, leveraging the ether oxygen’s electron-donating effects to direct electrophilic substitution . This contrasts with the electron-withdrawing -CF₃ group, which deactivates the pyridine ring, limiting reactivity in nucleophilic substitutions .
- Halogenated Derivatives : The bromomethyl substituent (-CH₂Br) in 2-bromo-6-(bromomethyl)pyridine facilitates further functionalization (e.g., nucleophilic displacement), but its industrial use requires stringent safety protocols due to dual bromine reactivity .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : While 2-bromo-6-(trimethylsilyl)pyridine achieves 79% yield, other analogs (e.g., bromomethyl derivatives) lack reported yields, complicating direct comparisons .
- Safety Profiles : The chloromethyl derivative’s safer synthesis contrasts with the bromomethyl analog’s hazardous handling requirements, underscoring substituent-dependent risks .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-bromo-6-(phenoxymethyl)pyridine, and how can reaction yields be optimized?
Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, describes a photoredox-mediated Meerwein arylation using 2-bromopyridine and aryl amines, yielding 36–78% after silica gel chromatography. Key parameters include catalyst selection (e.g., Pd(OAc)₂, PCy₃·HBF₄) and solvent optimization (1,4-dioxane) . Pre-purification strategies, such as selective ZnCl₂ complexation (), reduce by-products and improve scalability .
Q. Which analytical techniques are critical for characterizing 2-bromo-6-(phenoxymethyl)pyridine?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential. reports δ 7.96 (d, J = 8.5 Hz) for aromatic protons and δ 157.3 (C-Br) in ¹³C NMR .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₂H₁₀BrNO: 280.08 g/mol).
- X-ray Crystallography : While not directly reported for this compound, SHELX software ( ) is widely used for resolving pyridine derivatives’ crystal structures .
Advanced Research Questions
Q. How can researchers overcome challenges in isolating 2-bromo-6-(phenoxymethyl)pyridine from complex reaction mixtures?
Answer: highlights a metal-assisted purification method. Adding ZnCl₂ to a mixture of di- and mono-substituted pyridines selectively precipitates the desired product. Subsequent filtration and NH₄OH treatment yield 60% pure compound without chromatography . In contrast, uses flash chromatography (36% yield), illustrating a trade-off between scalability and purity .
Q. What mechanistic factors govern the reactivity of 2-bromo-6-(phenoxymethyl)pyridine in cross-coupling reactions?
Answer: The bromine atom’s electronic effects facilitate oxidative addition with Pd(0) catalysts. shows electron-withdrawing substituents (e.g., trifluoromethyl) enhance reactivity (78% yield) . Steric hindrance from the phenoxymethyl group () may necessitate higher catalyst loadings or bulky ligands to improve regioselectivity .
Q. How do steric and electronic effects influence functionalization reactions of 2-bromo-6-(phenoxymethyl)pyridine?
Answer: The phenoxymethyl group at position 6 creates steric hindrance, directing electrophilic attacks to position 4. ’s synthesis of TOxaPy derivatives via SeO₂ oxidation shows preferential oxidation at less hindered sites . notes that bulky substituents may require tailored catalysts (e.g., Ni complexes) to mitigate steric effects .
Data Contradiction Analysis
- Purification Methods : achieves 60% yield via ZnCl₂ complexation without chromatography, while reports lower yields (32–36%) with flash chromatography. This suggests ZnCl₂-based methods are preferable for scalable synthesis but may compromise purity .
- Catalyst Efficiency : uses Ni catalysts for trifluoromethylpyridine couplings (78% yield), whereas employs Pd systems with lower yields. Researchers must balance catalyst cost, availability, and substrate compatibility .
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